molecular formula C23H23N3O4S B2943803 N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2943803
M. Wt: 437.5 g/mol
InChI Key: UYWMFQODBBRWCW-UHFFFAOYSA-N
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Description

N-(4-(1-(Furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-based sulfonamide derivative with a complex heterocyclic framework. Its structure comprises a dihydropyrazole core substituted with a furan-2-carbonyl group at position 1, a p-tolyl (4-methylphenyl) group at position 5, and an ethanesulfonamide moiety attached to the para position of the phenyl ring at position 3 (Figure 1). This compound shares structural motifs with pharmacologically active molecules, particularly those targeting enzymes like carbonic anhydrases or exhibiting cytotoxic properties .

Properties

IUPAC Name

N-[4-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-3-31(28,29)25-19-12-10-17(11-13-19)20-15-21(18-8-6-16(2)7-9-18)26(24-20)23(27)22-5-4-14-30-22/h4-14,21,25H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWMFQODBBRWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-(furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex compound that belongs to the pyrazole family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H20N3O4S
  • Molecular Weight : 372.44 g/mol
  • Chemical Structure : The compound features a furan-2-carbonyl moiety linked to a 5-(p-tolyl)-4,5-dihydro-1H-pyrazole unit, which is further attached to a phenyl group and an ethanesulfonamide functional group.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Pyrazole Derivative AMCF-70.08
Pyrazole Derivative BH4600.07

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .

2. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation in animal models:

  • Method : Carrageenan-induced paw edema in rats.
  • Results : Compounds similar to this compound exhibited comparable efficacy to standard anti-inflammatory drugs like Indomethacin .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well documented. This compound may also possess similar properties:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

This antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential metabolic pathways .

The biological activities of pyrazole derivatives are often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes such as cyclooxygenases (COX), which play a crucial role in inflammatory processes .
  • Cell Signaling Pathways : Compounds may modulate signaling pathways involved in cell survival and proliferation, contributing to their anticancer effects .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of pyrazole derivatives against breast cancer cell lines. The results indicated that compounds with furan substituents displayed enhanced cytotoxicity compared to their non-furan counterparts, highlighting the importance of structural modifications in optimizing biological activity .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a novel pyrazole derivative was tested for its anti-inflammatory effects using an animal model. The study revealed that the compound significantly reduced levels of pro-inflammatory cytokines and inhibited COX activity, demonstrating its potential as an anti-inflammatory agent .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The ethanesulfonamide moiety participates in:

a. Hydrolysis
Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, hydrolysis yields ethanesulfonic acid and the corresponding aniline derivative .

b. Alkylation/Arylation
The sulfonamide nitrogen can undergo alkylation with alkyl halides (e.g., CH₃I) or arylation via Buchwald–Hartwig coupling (Pd catalysis) .

ReactionConditionsProductReference
Hydrolysis6M HCl, 100°C, 12 hEthanesulfonic acid + aniline derivative
AlkylationCH₃I, NaH, DMF, 0°C → RTN-Methylated sulfonamide

Pyrazoline Ring Modifications

The 4,5-dihydro-1H-pyrazole core undergoes:

a. Oxidation
Treatment with MnO₂ or DDQ oxidizes the dihydropyrazole to a pyrazole, altering conjugation and biological activity .

b. Electrophilic Substitution
The para-tolyl group directs electrophiles (e.g., NO₂⁺) to the aromatic ring under nitration conditions (HNO₃/H₂SO₄) .

ReactionReagentsOutcomeReference
OxidationMnO₂, CHCl₃, RT, 6 hPyrazole derivative
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted p-tolyl group

Furan-2-carbonyl Reactivity

The furan ring is prone to:

a. Diels-Alder Cycloaddition
Acts as a dienophile with electron-deficient dienes (e.g., maleic anhydride) to form bicyclic adducts .

b. Ring-Opening
Strong acids (H₂SO₄) or Lewis acids (FeCl₃) induce furan ring-opening, yielding diketone intermediates .

ReactionConditionsProductReference
Diels-AlderMaleic anhydride, Δ, 12 hOxanorbornene derivative
Acidic Hydrolysis2M H₂SO₄, 80°C, 8 h2-Ketoglutaric acid analog

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous media (pH 7.4, 37°C), with degradation pathways including:

  • Hydrolysis of the sulfonamide group (t₁/₂ = 48 h)

  • Oxidation of the furan ring (ROS-mediated)

ConditionDegradation PathwayHalf-LifeReference
pH 7.4 buffer, 37°CSulfonamide hydrolysis48 h
H₂O₂ (1 mM), 37°CFuran ring oxidation12 h

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, based on evidence from the literature:

Compound Core Structure Substituents Reported Bioactivity/Properties Reference
Target Compound :
N-(4-(1-(Furan-2-carbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Dihydropyrazole-sulfonamide - 1: Furan-2-carbonyl
- 5: p-Tolyl
- Phenyl: Ethanesulfonamide
Inferred: Potential carbonic anhydrase inhibition or cytotoxicity (based on analogs)
Analog 1 :
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide
Dihydropyrazole-sulfonamide - 1: Benzenesulfonamide
- 3: 4-Hydroxyphenyl
- 5: Varied aryl groups
Carbonic anhydrase inhibition (Ki = 12–85 nM); Cytotoxicity against cancer cell lines (IC50 = 8–32 μM)
Analog 2 :
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide
Dihydropyrazole-sulfonamide - 1: 3-Chlorophenylsulfonyl
- 5: 2-Fluorophenyl
Inferred: Enhanced electronic effects due to electron-withdrawing substituents; possible improved enzyme binding
Analog 3 :
N-(2-(5-(4-Ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Dihydropyrazole-sulfonamide - 1: Furan-2-carbonyl
- 5: 4-Ethoxyphenyl
- Phenyl: Methanesulfonamide
Inferred: Increased lipophilicity from ethoxy group; potential pharmacokinetic advantages
Analog 4 :
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole
Dihydropyrazole - 3: Triazole ring
- 5: 4-Fluorophenyl
Structural stability (validated via X-ray crystallography; R factor = 0.056)

Key Comparative Insights:

Substituent Effects on Bioactivity: The p-tolyl group in the target compound may enhance hydrophobic interactions compared to the 4-hydroxyphenyl group in Analog 1, which contributes to hydrogen bonding but reduces membrane permeability .

Sulfonamide Variations :

  • Ethanesulfonamide (target compound) vs. methanesulfonamide (Analog 3): The longer alkyl chain in ethanesulfonamide may improve solubility in polar solvents, whereas methanesulfonamide offers steric advantages for target binding .

Structural Validation :

  • Compounds like Analog 4, with resolved crystal structures (SHELXL-refined), demonstrate the importance of precise stereochemical control in dihydropyrazole derivatives, a factor critical for the target compound’s synthetic optimization .

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